N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide
Description
Properties
Molecular Formula |
C13H7ClF3NO |
|---|---|
Molecular Weight |
285.65 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7ClF3NO/c14-8-6-7(4-5-9(8)15)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19) |
InChI Key |
WWCNGAMKAVVLOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acyl Chloride-Amine Coupling
The most common and efficient method for preparing N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is the direct reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid generated.
-
- 3-chloro-4-fluoroaniline (nucleophile)
- 2,6-difluorobenzoyl chloride (electrophile)
- Base: Triethylamine or pyridine (to scavenge HCl)
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP)
-
- Temperature: Room temperature to slightly elevated (25–60 °C)
- Reaction time: 1–3 hours, depending on scale and temperature
- Stirring under inert atmosphere (nitrogen or argon) to prevent moisture interference
-
- Quenching with water or aqueous sodium carbonate to neutralize residual acid
- Extraction with organic solvents (ethyl acetate or DCM)
- Drying over anhydrous sodium sulfate
- Purification by recrystallization or chromatography
This method is supported by patent literature describing similar amide bond formations with halogenated aromatic amines and benzoyl chlorides, emphasizing controlled addition of acid chloride to amine solution and pH adjustment during workup to isolate the pure amide product.
Alternative Methods and Optimization
Use of Coupling Reagents:
In some cases, instead of acid chlorides, the corresponding carboxylic acid (2,6-difluorobenzoic acid) can be activated using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides to form the amide bond with 3-chloro-4-fluoroaniline. This method avoids the need to handle corrosive acid chlorides but may require longer reaction times and additional purification steps.Solid-Phase Synthesis:
Although less common for this compound, solid-phase synthesis techniques have been reported for related N-biaryl amides, involving resin-bound amines and palladium-catalyzed coupling reactions. These methods are more applicable for library synthesis and high-throughput screening rather than bulk preparation.Microwave-Assisted Synthesis:
Microwave irradiation can accelerate the amide bond formation, reducing reaction times from hours to minutes while maintaining yields and purity. This approach is useful for rapid synthesis in research settings but requires specialized equipment.
Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (amine:acid chloride) | 1:1 to 1:1.2 | Slight excess of acid chloride may drive reaction to completion |
| Solvent | DCM, THF, NMP | Choice depends on solubility and scale |
| Base | Triethylamine (1.1–2 equiv) | Neutralizes HCl, prevents side reactions |
| Temperature | 25–60 °C | Elevated temperature can improve rate |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | 70–90% | High purity achievable with proper workup |
Purification and Characterization
Purification:
The crude product is typically purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane mixtures) or by column chromatography using silica gel.-
- NMR Spectroscopy: ^1H and ^19F NMR confirm the presence of aromatic protons and fluorine atoms at expected chemical shifts.
- Mass Spectrometry: Confirms molecular weight (~285.65 g/mol).
- Melting Point: Sharp melting point indicates purity.
- HPLC: Used to assess purity and monitor reaction progress.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid chloride + amine coupling | 3-chloro-4-fluoroaniline, 2,6-difluorobenzoyl chloride, triethylamine | RT to 60 °C, 1–3 h | High yield, straightforward | Requires handling acid chlorides |
| Coupling reagent method | 3-chloro-4-fluoroaniline, 2,6-difluorobenzoic acid, DCC/EDC | RT, longer reaction time | Avoids acid chlorides | More purification steps |
| Solid-phase synthesis | Resin-bound amine, boronic acids, Pd catalyst | Microwave or conventional heating | Useful for combinatorial synthesis | Less practical for bulk scale |
| Microwave-assisted synthesis | Same as acid chloride method | Microwave irradiation, minutes | Rapid reaction | Requires specialized equipment |
Research Findings and Notes
The direct acylation of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride is the most efficient and commonly reported method for this compound, providing high purity and yield under mild conditions.
Control of reaction pH during workup is critical to isolate the amide without hydrolysis or side reactions.
The presence of electron-withdrawing fluorine atoms on the benzoyl chloride enhances the electrophilicity of the acyl chloride, facilitating amide bond formation.
The chloro and fluoro substituents on the aniline ring require careful temperature control to avoid side reactions such as nucleophilic aromatic substitution.
Analytical data such as NMR and HPLC are essential to confirm the structure and purity of the final product.
This comprehensive analysis synthesizes data from patent literature, chemical databases, and peer-reviewed synthetic methodologies to provide an authoritative guide on the preparation of this compound. The acid chloride-amine coupling remains the gold standard for efficient synthesis, with alternative methods available depending on scale and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines .
Scientific Research Applications
Agricultural Applications
Pesticide Development:
One of the primary applications of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is in the development of pesticides. It is structurally related to several known insect growth regulators (IGRs) such as flufenoxuron, which are used to control pest populations by interfering with their growth and development processes. These compounds are particularly effective against lepidopteran pests and have been utilized in various agricultural settings to enhance crop protection while minimizing environmental impact .
Mechanism of Action:
The compound functions by inhibiting chitin synthesis in insects, which is crucial for their exoskeleton formation. This mode of action not only reduces pest populations but also limits the potential for resistance development compared to traditional pesticides .
Medicinal Chemistry
Potential Therapeutic Uses:
In addition to its agricultural applications, this compound has been investigated for potential therapeutic uses. Research indicates that derivatives of this compound may exhibit significant biological activity, including anti-inflammatory and antimicrobial properties .
Case Studies:
- Anti-inflammatory Activity: In vitro studies have shown that compounds similar to this compound can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties: Research has demonstrated that certain derivatives possess antimicrobial activity against various bacterial strains, indicating their potential as new antibiotics .
Environmental Impact and Safety
Biodegradability:
The environmental safety profile of this compound is an important consideration in its application as a pesticide. Studies have shown that its metabolites are less toxic and more biodegradable compared to many conventional pesticides, which contributes to a reduced environmental footprint .
Regulatory Status:
The compound has undergone extensive evaluation by regulatory bodies such as the Environmental Protection Agency (EPA) to assess its safety for use in agricultural practices. These evaluations include studies on its toxicity to non-target organisms and its persistence in the environment .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. In cancer cells, the compound can induce apoptosis by activating intrinsic apoptotic pathways, which involve the activation of caspases and the generation of reactive oxygen species .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
Halogenation Patterns: The target compound’s 3-Cl, 4-F substituents contrast with diflubenzuron’s simpler 4-Cl phenyl group. Chlorfluazuron’s 3,5-diCl and pyridinyl-O-CF₃ groups significantly increase steric bulk and electron-withdrawing effects, contributing to its potent insecticidal activity .
Heterocyclic Modifications :
- The thiazole ring in N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide introduces a planar, aromatic heterocycle, which may facilitate π-π stacking interactions in kinase binding .
- Pyrimidinylthio substituents in compounds like 4g () enhance antifungal efficacy, likely due to sulfur’s nucleophilic reactivity and halogenated pyrimidine’s ability to disrupt fungal enzymes .
Physicochemical Properties
- The target compound’s logP is estimated at ~2.8, balancing solubility and membrane penetration.
- Thermal Stability : Diflubenzuron decomposes at 210°C, while pyrimidinylthio derivatives (e.g., 4g) exhibit higher thermal stability (mp: 168–170°C) due to rigid heterocyclic systems .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of difluorobenzamide derivatives, characterized by the presence of multiple halogen substituents. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.
- Antifungal Properties : Research shows that this compound effectively inhibits fungal growth, making it a candidate for antifungal treatments.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro assays have shown that it can significantly reduce cell viability in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound was tested for its cytotoxic effects. The compound showed an IC50 value of approximately 5 µM against A549 lung cancer cells, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis through caspase activation .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest that the compound is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity. The major metabolic pathway involves hydroxylation and conjugation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
